molecular formula C15H9ClF2N2OS B299598 2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No. B299598
M. Wt: 338.8 g/mol
InChI Key: FMABYCDVEGGHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a chemical compound that has shown promising results in scientific research. It is a member of the benzamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases. It also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide in lab experiments is its diverse biological activity. It has been shown to have anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves a multi-step process. The starting material is 2-methyl-1,3-benzothiazole-6-carboxylic acid, which is reacted with thionyl chloride to obtain the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,5-difluorobenzamide to form the desired product. The overall yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated its activity against breast cancer cells and found that it inhibits cell growth and induces apoptosis. Another study showed that it has anti-inflammatory properties and can reduce inflammation in mice. Additionally, it has been shown to have antibacterial activity against several strains of bacteria.

properties

Molecular Formula

C15H9ClF2N2OS

Molecular Weight

338.8 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

InChI

InChI=1S/C15H9ClF2N2OS/c1-7-19-13-3-2-8(4-14(13)22-7)20-15(21)9-5-11(17)12(18)6-10(9)16/h2-6H,1H3,(H,20,21)

InChI Key

FMABYCDVEGGHGV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.